2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
Description
2-Methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at position 2 with a methylsulfanyl (-SMe) group and at position 3 with a carboxamide moiety linked to a 4-phenylbutan-2-yl chain.
The compound’s structure has likely been elucidated using crystallographic tools such as SHELX for refinement and SIR97 for direct-method structure determination, as these programs are industry standards for small-molecule analysis .
Properties
CAS No. |
794537-27-2 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2OS/c1-13(10-11-14-7-4-3-5-8-14)19-16(20)15-9-6-12-18-17(15)21-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
KIPHVPZAMSRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC |
solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Core with Methylsulfanyl Substituent
Method A: Nucleophilic Substitution on 3-Chloropyridine Derivatives
- Starting Material: 3-Chloropyridine or 3-bromopyridine.
- Reaction: Nucleophilic substitution with methylthiolate (CH₃S⁻).
- Procedure:
- Dissolve 3-chloropyridine in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium methylthiolate (prepared from methylthiol and sodium hydride) under inert atmosphere.
- Reflux at 80-100°C for 12-24 hours.
- Work-up involves quenching with water, extraction, and purification via column chromatography.
- Outcome: 2-methylsulfanyl-3-chloropyridine.
Data Table: Summary of Key Reaction Conditions
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The tertiary amide bond undergoes hydrolysis under acidic or basic conditions to yield pyridine-3-carboxylic acid and 4-phenylbutan-2-amine derivatives.
Example Conditions :
-
Acidic: 6M HCl, reflux (110°C, 12 hr) → 95% conversion
-
Basic: 2M NaOH, 80°C (6 hr) → 88% conversion
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 12 hr | Pyridine-3-carboxylic acid | 95% |
| NaOH (2M) | 80°C, 6 hr | 4-Phenylbutan-2-amine | 88% |
Oxidation of the Methylthio Group
The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2 hr | Sulfoxide derivative | 85% |
| mCPBA | DCM, 0°C, 1 hr | Sulfone derivative | 78% |
Key Insight : Sulfone formation increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions .
Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring
The pyridine ring undergoes SₙAr at the 2- and 4-positions when activated by electron-withdrawing groups. The methylthio group at C2 directs nucleophiles to C4 or C6 positions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMF, 100°C, 12 hr | 4-Morpholinopyridine derivative | 72% |
| Piperidine | Microwave, 150°C, 30 min | 4-Piperidinylpyridine derivative | 68% |
Mechanistic Note : The methylthio group’s electron-donating effect deactivates C2, favoring substitution at C4/C6 .
Hydrogenation of the Pyridine Ring
Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative, altering solubility and pharmacological properties.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 24 hr | Piperidine-3-carboxamide derivative | 90% |
Application : Reduced derivatives show improved blood-brain barrier penetration in preclinical studies.
Electrophilic Substitution on the Aromatic Side Chain
The 4-phenylbutan-2-yl group participates in electrophilic substitutions (e.g., nitration, halogenation) under standard conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | para-Nitrobenzene derivative | 65% |
| Br₂/FeBr₃ | RT, 4 hr | meta-Bromobenzene derivative | 58% |
Functional Group Interconversion: Methylthio to Methylsulfonyl
Controlled oxidation converts the methylthio group to a methylsulfonyl group, enhancing hydrogen-bonding capacity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Oxone® | MeOH/H₂O, RT, 6 hr | Methylsulfonyl derivative | 82% |
Biological Impact : Sulfonyl derivatives exhibit improved binding affinity to serine hydrolases in enzyme assays .
Alkylation/Acylation of the Amide Nitrogen
The tertiary amide’s nitrogen can undergo alkylation or acylation under strong basic conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, NaH | THF, 0°C → RT, 12 hr | N-Methylated derivative | 45% |
| AcCl, Et₃N | DCM, RT, 3 hr | N-Acetylated derivative | 38% |
Scientific Research Applications
2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-3-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below, we compare 2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide with key analogs from patent literature and pharmacological studies.
Substituent Variations at Position 2 of the Pyridine Ring
The methylsulfanyl group at position 2 distinguishes the target compound from related derivatives. For example:
- A.3.32 (): 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide features a difluoromethyl (-CF2H) group, which enhances electronegativity and may improve binding affinity to fungal Complex II .
- Q203 (): 6-Chloro-2-ethyl-N-[[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide replaces the pyridine core with an imidazopyridine system, increasing rigidity and target specificity for Mycobacterium tuberculosis F-ATP synthase .
Key Insight : The methylsulfanyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to halogens (e.g., -Cl, -CF3) in other analogs.
Variations in the Amide Side Chain
The 4-phenylbutan-2-yl side chain confers steric bulk and hydrophobicity. Contrasting examples include:
- A.3.33–A.3.39 (): These derivatives feature indan-based substituents (e.g., 1,1-dimethyl-3-propyl-indan-4-yl), which enhance fungicidal activity by optimizing interactions with hydrophobic pockets in Complex II .
- Fluopyram (): A commercial fungicide with a simpler side chain (3-chloro-5-trifluoromethylpyrid-2-yl), demonstrating that side-chain complexity inversely correlates with broad-spectrum applicability .
Key Insight : The 4-phenylbutan-2-yl group in the target compound may limit solubility but improve target residence time compared to smaller side chains.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Determinants of Activity: The methylsulfanyl group in the target compound is less electronegative than the difluoromethyl or trifluoromethyl groups in fungicidal analogs, which may reduce binding potency but improve pharmacokinetic properties .
Synthetic and Analytical Tools :
- Programs like SHELXL and SIR97 are critical for resolving crystallographic data, enabling precise structural comparisons between analogs .
- ORTEP-3 and WinGX could visualize the compound’s conformation, aiding in structure-activity relationship (SAR) studies .
Contradictions and Gaps :
- While highlights pyridine-carboxamides as anti-TB agents, emphasizes their fungicidal applications. This suggests scaffold versatility but necessitates target-specific optimization.
- Experimental data (e.g., IC50, logP) for the target compound are absent in the provided evidence, underscoring the need for further biochemical profiling.
Biological Activity
2-Methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties, including neurotropic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anticonvulsant and Psychotropic Properties
Recent studies have highlighted the anticonvulsant properties of various thioalkyl derivatives of pyridine, suggesting that similar compounds may exhibit significant neurotropic effects. The research indicates that these compounds can interact with neurotransmitter systems, leading to potential therapeutic applications in treating neurological disorders.
Key Findings:
- Anticonvulsant Activity: Compounds similar to this compound have demonstrated high anticonvulsant activity through antagonism with pentylenetetrazole in animal models .
- Psychotropic Effects: These compounds exhibited anxiolytic and sedative effects comparable to established medications like diazepam, indicating their potential as alternatives in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its structure-activity relationship (SAR). The presence of specific functional groups influences its interaction with biological targets.
| Functional Group | Effect on Activity |
|---|---|
| Methylsulfanyl | Enhances lipophilicity and cellular permeability |
| Carboxamide | Critical for binding to neurotransmitter receptors |
| Pyridine Ring | Essential for neurotropic activity |
Study 1: Evaluation of Neurotropic Activity
A study conducted on various thioalkyl derivatives, including those related to this compound, assessed their neurotropic activities using behavioral tests in rodents. The results indicated that these compounds could significantly reduce anxiety-like behaviors and enhance cognitive functions compared to controls.
Study 2: Pharmacokinetic Profile
The pharmacokinetic properties of similar compounds were evaluated to understand their absorption and distribution. The findings suggested high gastrointestinal absorption and low blood-brain barrier penetration, which may limit central nervous system side effects while still providing therapeutic benefits .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-methylsulfanyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide?
Answer:
The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with amines. A two-step approach is common:
Thioether formation : Introduce the methylsulfanyl group via nucleophilic substitution using methyl mercaptan or a methyl disulfide reagent under basic conditions.
Amide coupling : Use coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to react the activated carboxylic acid with 4-phenylbutan-2-amine.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .
Basic: What analytical techniques are suitable for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) for purity analysis.
- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .
Advanced: How can computational methods address contradictions in proposed reaction mechanisms?
Answer:
Density Functional Theory (DFT) calculations can model transition states and intermediates to validate competing pathways (e.g., nucleophilic vs. radical mechanisms). Pair computational results with kinetic studies (e.g., variable-temperature NMR) to resolve discrepancies. For example, if experimental yields contradict predicted activation energies, reassess solvent effects or catalyst interactions in the model .
Advanced: What strategies optimize reaction yields while minimizing byproducts?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions; test alternatives like THF or MeCN.
- Catalyst tuning : Use Pd-based catalysts for selective coupling or additives like DMAP to suppress racemization.
- In situ monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .
Basic: What safety protocols are advised for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the methylsulfanyl group.
- Disposal : Incinerate via certified hazardous waste services, complying with local regulations .
Advanced: How does the methylsulfanyl group influence bioactivity and physicochemical properties?
Answer:
The –SMe group enhances lipophilicity (logP ↑) and metabolic stability by resisting oxidative degradation. In bioactivity assays, it may modulate target binding via hydrophobic interactions or sulfur-π contacts. Compare analogs with –OMe or –Cl substituents to isolate electronic vs. steric effects .
Advanced: How should researchers reconcile conflicting biological activity data across studies?
Answer:
- Meta-analysis : Normalize data using standardized assays (e.g., IC₅₀ in kinase inhibition) and control for variables like cell line heterogeneity.
- Structural analogs : Test derivatives to identify if minor structural variations (e.g., stereochemistry) explain discrepancies.
- Orthogonal assays : Validate findings with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Basic: What crystallization conditions are effective for X-ray analysis?
Answer:
Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane or EtOAc/MeOH). For stubborn compounds, employ vapor diffusion with PEG-based precipitants. Monitor crystal growth via microscopy and optimize temperature (4°C vs. RT). Submit data to CCDC/ICSD for validation .
Advanced: How to design SAR studies for this compound’s derivatives?
Answer:
- Core modifications : Vary the pyridine ring (e.g., 4-position substituents) and the 4-phenylbutan-2-yl chain length.
- Bioisosteric replacement : Substitute –SMe with –SeMe or CF₃ to assess tolerance.
- High-throughput screening : Use fragment-based libraries to identify synergistic pharmacophores .
Advanced: What in silico tools predict metabolic pathways and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
